molecular formula C14H18N2O3 B8760776 2-(4-Carbamoylpiperidin-1-YL)-2-phenylacetic acid

2-(4-Carbamoylpiperidin-1-YL)-2-phenylacetic acid

Cat. No.: B8760776
M. Wt: 262.30 g/mol
InChI Key: QJUBLIJLZRBFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carbamoylpiperidin-1-YL)-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C14H18N2O3/c15-13(17)11-6-8-16(9-7-11)12(14(18)19)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,17)(H,18,19)

InChI Key

QJUBLIJLZRBFTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-phenylacetate (202 mg, 0.69 mmol) was dissolved in a mixture EtOH (4.6 ml) and water (2.3 ml), and lithium hydroxide (50.0 mg, 2.09 mmol) was added. The reaction was stirred at room temperature overnight. LiOH (33.3 mg, 1.39 mmol) was added in two portions in the following two days. EtOH was evaporated and 1N HCl was added dropwise to the aqueous solution till pH 6-7. The solution was evaporated and the residue was purified by flash chromatography (DCM/MeOH=7/3 to 6/4) to obtain 2-(4-carbamoylpiperidin-1-yl)-2-phenylacetic acid (155 mg, 85% yield) as a white solid.
Name
Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-phenylacetate
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Name
Quantity
33.3 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.